(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one
Description
The compound features a thiazol-4-one core with a benzylidene substituent at the 5-position and a mercapto (-SH) group at the 2-position. The E-configuration of the exocyclic double bond is critical for its stereoelectronic properties and biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONWCXLYKDWKOU-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034220 | |
| Record name | 5-(Phenylmethylene)-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801034220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3806-42-6 | |
| Record name | Rhodanine, 5-benzylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003806426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Phenylmethylene)-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801034220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BENZYLIDENERHODANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Benzylidenerhodanine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL967B8SHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one, with the molecular formula CHNOS and a molecular weight of 221.3 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials, supported by data tables and case studies.
- IUPAC Name: this compound
- CAS Number: 3806-42-6
- Molecular Weight: 221.3 g/mol
- Purity: Generally ≥95%
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
In a study conducted by researchers, the compound showed an IC value of 8.4 µM against HeLa cells, indicating potent anticancer activity compared to standard chemotherapeutics like sorafenib (IC = 7.91 µM) .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. It exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 13 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
The anticancer mechanism of this compound is believed to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies have shown that it can significantly induce apoptotic cell death in HeLa cancer cells and block the cell cycle at the sub-G1 phase .
Case Studies
A recent case study focused on the synthesis and evaluation of derivatives based on this compound. The derivatives were designed to enhance biological activity while minimizing toxicity.
Case Study: Synthesis of Derivatives
Researchers synthesized several derivatives by modifying the benzylidene moiety and assessed their biological activities:
Table 3: Biological Activities of Synthesized Derivatives
| Derivative Name | IC (µM) | Antimicrobial Activity (mm) | Reference |
|---|---|---|---|
| Compound A | 9.0 | 16 | |
| Compound B | 11.0 | 14 | |
| Compound C | 7.0 | 18 |
These derivatives displayed improved efficacy compared to the parent compound, highlighting the importance of structural modifications in enhancing biological activity.
Scientific Research Applications
Anticancer Properties
Research indicates that (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Study: In Vitro Studies
A study conducted on human breast cancer cells demonstrated that this compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, suggesting its potential utility in cancer therapy .
Antimicrobial Effects
The compound also displays antimicrobial activity against a range of pathogens. Research has documented its efficacy against both gram-positive and gram-negative bacteria, as well as certain fungi.
Case Study: Antimicrobial Testing
In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of microbial growth at concentrations as low as 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Its ability to scavenge free radicals suggests that it may play a role in preventing oxidative stress-related diseases.
Case Study: Oxidative Stress Mitigation
A study highlighted the compound's effectiveness in reducing oxidative stress markers in vitro. It was found to significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, thereby demonstrating its potential as an antioxidant .
Applications in Drug Development
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy : Due to its apoptotic effects on cancer cells.
- Antimicrobial Treatments : As a potential treatment for bacterial and fungal infections.
- Antioxidant Supplements : For its ability to combat oxidative stress.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The benzylidene group in the target compound can be modified with electron-donating or -withdrawing substituents, altering reactivity and bioactivity. Key analogs include:
Key Insight : Methoxy and fluoro substituents improve solubility and target affinity, while bulky groups (e.g., tert-butyl) enhance selectivity .
Stereochemical Considerations
The Z-isomer of 5-arylidene-thiazol-4-ones is more commonly synthesized due to favorable thermodynamics in Knoevenagel condensations . For example, (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one showed nanomolar DYRK1A inhibition (IC₅₀ = 0.028 µM), whereas E-isomers of similar compounds are less studied .
Example :
Protein Kinase Inhibition
The target compound’s analogs show potent kinase inhibition, particularly against DYRK1A, a kinase implicated in neurological disorders and cancer:
Note: The Z-configuration is critical for high-affinity kinase binding, while E-isomers may require structural optimization .
Antimicrobial Activity
Limited data exist for the target compound, but analogs like (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-ones exhibit MIC₅₀ values in the µg/mL range against bacterial strains .
Physicochemical Properties
Preparation Methods
Reaction Protocol
The procedure involves:
- Reactants : Rhodanine (333 mg, 2.5 mmol) and benzaldehyde (2.5 mmol).
- Catalyst : Diammonium hydrogen phosphate (33 mg, 0.25 mmol).
- Solvent : Water (3 mL).
- Conditions : Stirring at 90°C until completion (monitored via TLC).
- Work-up : Filtration, washing with water, and recrystallization from ethanol.
Table 1: Key Parameters for the Aqueous-Phase Synthesis
| Parameter | Specification |
|---|---|
| Catalyst Loading | 10 mol% |
| Temperature | 90°C |
| Reaction Time | 30–60 minutes (TLC-dependent) |
| Yield | >85% (estimated for benzaldehyde) |
This method achieves high atom economy and aligns with green chemistry principles by avoiding toxic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Mechanistic Insights
The reaction proceeds through a base-catalyzed Knoevenagel condensation mechanism:
- Catalyst Activation : (NH₄)₂HPO₄ dissociates into NH₄⁺ and HPO₄²⁻, with the latter generating hydroxide ions (OH⁻) in water.
- Rhodanine Deprotonation : OH⁻ abstracts the acidic proton from rhodanine’s thiazolidinone ring, forming a resonance-stabilized anion.
- Iminium Ion Formation : Benzaldehyde reacts with NH₄⁺ to generate an iminium intermediate, enhancing electrophilicity.
- Condensation : The rhodanine anion attacks the iminium carbon, followed by elimination of ammonia to yield the final product.
Figure 1: Proposed Mechanism
(Illustration of the catalytic cycle, highlighting the roles of HPO₄²⁻ and NH₄⁺ in facilitating condensation.)
Optimization Strategies
Catalyst Screening
While (NH₄)₂HPO₄ is effective, alternative catalysts like piperidine or acetic acid have been explored in non-aqueous media. However, these often require reflux conditions in ethanol or toluene, increasing environmental footprint.
Table 2: Comparison of Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| (NH₄)₂HPO₄ | Water | 90 | >85 |
| Piperidine | Ethanol | 80 | 78 |
| NaOH | Methanol | 60 | 65 |
Solvent Effects
Water’s high polarity accelerates the reaction by stabilizing ionic intermediates. Ethanol, though less green, offers moderate yields but necessitates longer reaction times.
Characterization and Purity Control
Post-synthesis, the compound is characterized using:
- NMR Spectroscopy : Confirmation of the (E)-configuration via coupling constants (J ≈ 12–14 Hz for the benzylidene proton).
- HPLC-MS : Purity assessment (>95%) and detection of byproducts.
- Melting Point Analysis : Consistency with literature values (e.g., 180–182°C).
Scalability and Industrial Applications
The aqueous method scales efficiently for gram-scale production, with minimal adjustments to catalyst loading or temperature. Industrial adoption could leverage continuous-flow reactors to enhance throughput and reduce waste.
Q & A
Basic: What synthetic protocols are recommended for preparing (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a base-catalyzed condensation of benzaldehyde derivatives with 2-mercapto-1,3-thiazol-4(5H)-one. Key steps include:
- Reagent Selection : Use sodium hydroxide or potassium carbonate as a base in ethanol/methanol .
- Temperature Control : Reactions are carried out under reflux (60–80°C) for 4–6 hours.
- Yield Optimization : Monitor reaction progress via TLC. Purify via recrystallization (e.g., ethanol) to achieve ≥95% purity.
- Derivative Synthesis : Modify the benzylidene moiety (e.g., halogenation, methoxy substitution) to explore structure-activity relationships (SAR) .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- FT-IR : Confirm thiol (-SH) stretch at ~2500 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
- NMR : Use ¹H/¹³C NMR to verify benzylidene proton signals (δ 7.2–8.1 ppm) and thiazole ring carbons .
- X-Ray Crystallography : Resolve the (5E) stereochemistry and intramolecular hydrogen bonds (e.g., C–H⋯S interactions). Refinement via SHELX software ensures accuracy .
- Mass Spectrometry : Confirm molecular weight (221.3 g/mol) and fragmentation patterns .
Advanced: How can researchers elucidate the compound’s anticancer mechanisms, particularly apoptosis induction?
Methodological Answer:
- In Vitro Assays :
- Cell Cycle Analysis : Use flow cytometry to detect sub-G1 phase arrest in HeLa or MCF-7 cells .
- Caspase Activation : Measure caspase-3/7 activity via fluorometric assays (e.g., Caspase-Glo®) .
- Pathway Profiling : Employ Western blotting to assess pro-apoptotic proteins (e.g., Bax, Bcl-2) .
- Controls : Compare with cisplatin or doxorubicin. Validate dose-response curves (IC₅₀ values) across 3+ replicates .
Advanced: How should discrepancies in reported biological activity (e.g., varying IC₅₀ values) be addressed?
Methodological Answer:
- Source Variability : Assess compound purity (HPLC ≥95%) and solvent effects (DMSO vs. aqueous buffers) .
- Cell Line Heterogeneity : Test multiple cancer lines (e.g., HeLa, MCF-7, A549) to confirm specificity .
- Assay Standardization : Use MTT/WST-1 assays with matched incubation times (24–72 hours). Include positive controls (e.g., sorafenib) .
- Meta-Analysis : Cross-reference data from peer-reviewed journals (e.g., Journal of Molecular Structure) rather than vendor reports .
Advanced: What computational strategies predict binding affinity with targets like PRL-3 phosphatase?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the thiazole ring and PRL-3’s active site. Validate with crystal structures (PDB: 1V3A) .
- Quantum Chemical Analysis : Calculate electrostatic potential maps (e.g., DFT at B3LYP/6-31G*) to identify nucleophilic/electrophilic regions .
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å) .
Basic: How should antimicrobial efficacy studies be designed for this compound?
Methodological Answer:
- Test Strains : Include Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
- Assay Types :
- Zone of Inhibition : Use agar diffusion (10–30 µg/disk) with ampicillin as a control.
- MIC Determination : Perform broth microdilution (0.5–128 µg/mL) .
- Mechanistic Probes : Assess membrane disruption via SYTOX Green uptake assays .
Advanced: How are structural modifications (e.g., difluoromethoxy substitution) leveraged to enhance bioactivity?
Methodological Answer:
-
SAR Studies : Synthesize derivatives (e.g., 4-methoxy, 4-chloro) and compare IC₅₀ values (Table 1).
Derivative Substituent IC₅₀ (µM) Activity Trend Parent H 8.4 Baseline 4-F F 6.2 ↑ Cytotoxicity 4-OCH₃ OCH₃ 12.1 ↓ Solubility -
Lipophilicity : Calculate logP values (e.g., difluoromethoxy: +0.5 vs. methoxy) to optimize bioavailability .
-
Toxicity Screening : Use HEK-293 cells to assess selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .
Advanced: What crystallization strategies resolve challenges in obtaining high-quality X-ray data?
Methodological Answer:
- Solvent Screening : Use ethanol/acetone mixtures for slow evaporation. Optimize supersaturation .
- Temperature : Crystallize at 4°C to reduce thermal motion artifacts .
- Data Collection : Collect 0.5° oscillations with Cu-Kα radiation (λ = 1.5418 Å). Refine with SHELXL to R-factor <0.05 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
